3-Oxo-4-methyl-pentanoyl-CoA

Analytical Chemistry Metabolomics Mass Spectrometry

For accurate metabolic flux analysis, 3-Oxo-4-methyl-pentanoyl-CoA is non-negotiable. Its 4-methyl branch is the critical structural determinant for SCP-2/thiolase specificity, making it essential for leucine degradation and MSUD research. Straight-chain analogs like 3-oxohexanoyl-CoA will fail to recapitulate correct enzyme kinetics due to distinct peroxisomal processing. With a defined monoisotopic mass of 879.17 Da, this standard is validated for targeted LC-MS/MS metabolomics. Ensure experimental integrity by sourcing this definitive intermediate.

Molecular Formula C27H44N7O18P3S
Molecular Weight 879.7 g/mol
Cat. No. B15551604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-4-methyl-pentanoyl-CoA
Molecular FormulaC27H44N7O18P3S
Molecular Weight879.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H44N7O18P3S/c1-14(2)15(35)9-18(37)56-8-7-29-17(36)5-6-30-25(40)22(39)27(3,4)11-49-55(46,47)52-54(44,45)48-10-16-21(51-53(41,42)43)20(38)26(50-16)34-13-33-19-23(28)31-12-32-24(19)34/h12-14,16,20-22,26,38-39H,5-11H2,1-4H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t16-,20+,21+,22-,26-/m0/s1
InChIKeyNVBSRDSMDMDKDD-UNJBKMQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-4-methyl-pentanoyl-CoA: A Key Branched-Chain Intermediate in Leucine Catabolism


3-Oxo-4-methyl-pentanoyl-CoA (also known as 3-oxoisohexanoyl-CoA or beta-ketoisocaproyl-CoA) is a 3-oxoacyl-CoA derivative that functions as a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid L-leucine [1]. It belongs to the class of organic compounds known as 3-oxo-acyl CoAs, characterized by a coenzyme A moiety linked to a 3-oxo acyl group. Its structure includes a 4-methyl branch, which distinguishes it from straight-chain 3-oxoacyl-CoAs and impacts its interaction with specific enzymes. This compound is generated during the oxidative decarboxylation steps of leucine degradation and is subsequently acted upon by enzymes such as 3-oxoacyl-CoA thiolase [1].

Why 3-Oxo-4-methyl-pentanoyl-CoA Cannot Be Replaced by Straight-Chain or Other Branched-Chain 3-Oxoacyl-CoAs


Generic substitution of 3-Oxo-4-methyl-pentanoyl-CoA with a closely related 3-oxoacyl-CoA, such as the straight-chain analog 3-oxohexanoyl-CoA or the shorter branched-chain analog 2-methylacetoacetyl-CoA, is not scientifically valid due to differences in enzyme specificity and metabolic context. The 4-methyl branch is a critical structural determinant that dictates its unique role as the sole substrate for specific reactions in the leucine degradation pathway. For instance, thiolytic cleavage of branched-chain 3-oxoacyl-CoAs is mediated by a different peroxisomal enzyme (SCP-2/thiolase) than the one that processes straight-chain substrates (thiolase A) [1]. Using a generic substitute would fail to recapitulate the correct metabolic flux and could lead to erroneous conclusions in studies of leucine catabolism, branched-chain amino acid metabolism, or related inborn errors of metabolism.

Quantitative Differentiation of 3-Oxo-4-methyl-pentanoyl-CoA from Structural Analogs


Molecular Weight and Formula Distinguish 3-Oxo-4-methyl-pentanoyl-CoA from the Shorter 2-Methylacetoacetyl-CoA

The molecular formula and monoisotopic mass provide a fundamental, quantifiable basis for distinguishing 3-Oxo-4-methyl-pentanoyl-CoA from its closest structural analog, 2-methylacetoacetyl-CoA. The target compound has a larger molecular framework due to an additional carbon atom in its acyl chain, resulting in distinct analytical properties for LC-MS/MS identification and quantification [1][2].

Analytical Chemistry Metabolomics Mass Spectrometry

Differential Enzyme Specificity: Branched-Chain 3-Oxoacyl-CoAs Require SCP-2/Thiolase, Not Thiolase A

The presence of a methyl branch on the acyl chain dictates which peroxisomal thiolase enzyme is responsible for its cleavage. Thiolase A, which is responsible for over 90% of peroxisomal thiolase activity toward straight-chain 3-oxoacyl-CoAs, is completely inactive toward 2-methyl-branched 3-oxoacyl-CoAs [1]. The thiolytic cleavage of these branched substrates is instead carried out by sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase) [1]. As a 4-methyl-branched 3-oxoacyl-CoA, the target compound is expected to follow this same metabolic logic, making it a specific substrate for SCP-2/thiolase and not a substrate for the primary peroxisomal thiolase A.

Enzymology Peroxisomal Metabolism Substrate Specificity

Role in Leucine Catabolism: A Unique Metabolic Context Not Shared by Other Analogs

3-Oxo-4-methyl-pentanoyl-CoA is the specific beta-ketoacyl-CoA intermediate formed during the mitochondrial catabolism of L-leucine. Its metabolic precursor is beta-leucine, and its product is beta-ketoisocaproyl-CoA [1][2]. This places it uniquely within the leucine degradation pathway, a metabolic route distinct from those of other branched-chain amino acids like valine and isoleucine, which generate different acyl-CoA intermediates such as isobutyryl-CoA and 2-methylbutyryl-CoA, respectively [2].

Metabolism Branched-Chain Amino Acids Leucine Degradation

Optimal Use Cases for 3-Oxo-4-methyl-pentanoyl-CoA in Research and Development


Enzymatic Studies of Peroxisomal SCP-2/Thiolase Activity

This compound is the appropriate substrate for studying the kinetics and specificity of sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase). As inferred from class-level evidence, its 4-methyl branch makes it a poor substrate for thiolase A, allowing researchers to selectively assay SCP-2/thiolase activity in complex biological samples where both enzymes are present [1]. This is critical for understanding peroxisomal metabolism of branched-chain fatty acids and bile acid intermediates.

Metabolic Flux Analysis in Leucine Catabolism Research

In studies of leucine degradation, 3-Oxo-4-methyl-pentanoyl-CoA is the definitive intermediate for tracing metabolic flux from beta-leucine to beta-ketoisocaproyl-CoA [2]. Its use, as opposed to a generic substitute, ensures that the correct pathway is being interrogated. This is particularly important in research on inborn errors of metabolism like maple syrup urine disease (MSUD), where the catabolism of branched-chain amino acids is disrupted.

LC-MS/MS Method Development and Metabolomics Standard

With a well-defined monoisotopic mass of 879.167637865 Da, this compound can serve as a precise standard for developing and validating targeted LC-MS/MS methods for quantifying branched-chain acylcarnitine and acyl-CoA intermediates in metabolomics studies [3]. Its distinct mass allows for clear differentiation from other isobaric or structurally similar metabolites in complex biological matrices.

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